molecular formula C11H15NO4 B13056088 Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate

Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate

Cat. No.: B13056088
M. Wt: 225.24 g/mol
InChI Key: BCAPCFVNQGLHFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate typically involves the esterification of 3,5-dimethoxypyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the pyridine ring with methoxy and ester functional groups. This structure imparts specific chemical properties and reactivity that are valuable in various research applications .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)5-8-9(14-2)6-12-7-10(8)15-3/h6-7H,4-5H2,1-3H3

InChI Key

BCAPCFVNQGLHFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1OC)OC

Origin of Product

United States

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